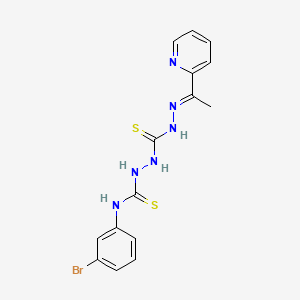
Carbonothioic dihydrazide, N''-(((3-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
Beschreibung
N''-(((3-Bromphenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-Pyridinyl)ethyliden)-Dihydrazidcarbonsäure ist eine komplexe organische Verbindung, die eine Kombination aus aromatischen, Thioamid- und Hydrazid-Funktionsgruppen aufweist.
Eigenschaften
CAS-Nummer |
127142-48-7 |
|---|---|
Molekularformel |
C15H15BrN6S2 |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
1-(3-bromophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H15BrN6S2/c1-10(13-7-2-3-8-17-13)19-21-15(24)22-20-14(23)18-12-6-4-5-11(16)9-12/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)/b19-10+ |
InChI-Schlüssel |
PZIVDWOJSCWYIB-VXLYETTFSA-N |
Isomerische SMILES |
C/C(=N\NC(=S)NNC(=S)NC1=CC(=CC=C1)Br)/C2=CC=CC=N2 |
Kanonische SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC(=CC=C1)Br)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N''-(((3-Bromphenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-Pyridinyl)ethyliden)-Dihydrazidcarbonsäure umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte umfassen:
Bildung der Thioamidgruppe: Dies kann durch Umsetzen eines primären Amins mit Schwefelkohlenstoff in Gegenwart einer Base erreicht werden.
Einführung der Hydrazidgruppe: Dieser Schritt beinhaltet die Reaktion des Thioamid-Zwischenprodukts mit Hydrazinhydrat.
Kopplung mit den Bromphenyl- und Pyridinylgruppen: Der letzte Schritt beinhaltet die Kopplung des Zwischenprodukts mit 3-Bromphenylamine und 2-Pyridin-carboxaldehyd unter geeigneten Bedingungen, wie z. B. Rückfluss in Ethanol.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für solche komplexen Verbindungen umfassen häufig die Optimierung des Synthesewegs, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von automatisierten Reaktoren, ein Hochdurchsatzscreening von Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
N''-(((3-Bromphenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-Pyridinyl)ethyliden)-Dihydrazidcarbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Thioamidgruppe in ein Thiol oder Amin umwandeln.
Substitution: Die Bromphenylgruppe kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA).
Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).
Nucleophile: Natriummethoxid (NaOMe), Kalium-tert-butoxid (KOtBu).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Sulfoxide ergeben, während Reduktion Amine ergeben kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N''-(((3-Bromphenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-Pyridinyl)ethyliden)-Dihydrazidcarbonsäure beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Dazu können Enzyme, Rezeptoren oder Nukleinsäuren gehören. Die funktionellen Gruppen der Verbindung ermöglichen es ihr, Wasserstoffbrückenbindungen zu bilden, mit Metallionen zu koordinieren oder Redoxreaktionen zu durchlaufen, wodurch biologische Signalwege moduliert werden.
Wirkmechanismus
The mechanism of action of Carbonothioic dihydrazide, N’‘-(((3-bromophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiosemicarbazide: Verbindungen mit ähnlichen Thioamid- und Hydrazidgruppen.
Schiffsche Basen: Verbindungen mit ähnlichen Imin (C=N)-Funktionsgruppen.
Aromatische Amine: Verbindungen mit ähnlichen aromatischen Amin-Gruppen.
Einzigartigkeit
Was N''-(((3-Bromphenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-Pyridinyl)ethyliden)-Dihydrazidcarbonsäure auszeichnet, ist die Kombination ihrer funktionellen Gruppen, die ihr eine einzigartige chemische Reaktivität und potenzielle biologische Aktivität verleihen. Dies macht sie zu einer wertvollen Verbindung für Forschungs- und industrielle Anwendungen.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


